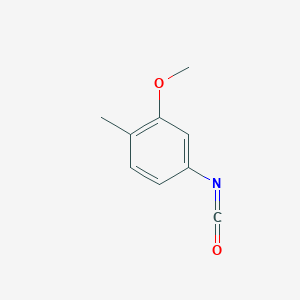

4-Isocyanato-2-methoxy-1-methylbenzene

Descripción general

Descripción

4-Isocyanato-2-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an isocyanate group (-NCO) attached to the benzene ring along with a methoxy group (-OCH3) and a methyl group (-CH3). This compound is used in various chemical reactions and has applications in different fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Isocyanato-2-methoxy-1-methylbenzene can be synthesized through the reaction of 4-amino-2-methoxy-1-methylbenzene with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:

4-amino-2-methoxy-1-methylbenzene+phosgene→this compound+hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent safety measures in place to handle the toxic reagents involved .

Análisis De Reacciones Químicas

Types of Reactions

4-Isocyanato-2-methoxy-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding carbamic acids or esters.

Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to amine and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Carbamic Acids: Formed from the reaction with water.

Aplicaciones Científicas De Investigación

Polymer Chemistry

4-Isocyanato-2-methoxy-1-methylbenzene is primarily utilized in the production of polyurethane materials. Its isocyanate functional group reacts with polyols to form polyurethanes, which are used in coatings, adhesives, and elastomers. The incorporation of methoxy and methyl groups enhances the thermal stability and mechanical properties of the resulting polymers .

Biochemical Applications

The compound has shown promise in biochemical and cellular analysis. It can be used as a reagent in the synthesis of various biologically active compounds. For example, derivatives of this compound have been explored for their potential anticancer properties by inducing apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) accumulation .

Pharmaceutical Development

Research indicates that derivatives of this compound may serve as scaffolds for developing new therapeutic agents. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology . For instance, compounds derived from this structure have been found to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.

Agrochemical Applications

This compound can also be employed in the synthesis of agrochemicals. Its reactive isocyanate group allows for the modification of existing pesticides or herbicides to enhance efficacy or reduce environmental impact. Research into isocyanates as building blocks for agrochemicals suggests potential for creating more targeted and less toxic agricultural products .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-isocyanato-2-methoxy-1-methylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

4-Isocyanato-1-methylbenzene: Similar structure but lacks the methoxy group.

4-Isocyanato-2-methylbenzene: Similar structure but lacks the methoxy group and has a different substitution pattern.

4-Isocyanato-2-methoxybenzene: Similar structure but lacks the methyl group.

Uniqueness

4-Isocyanato-2-methoxy-1-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a versatile compound in organic synthesis and polymer chemistry .

Actividad Biológica

4-Isocyanato-2-methoxy-1-methylbenzene, also known as isocyanate derivative , is a compound with significant biological activity due to its reactive isocyanate group. This article explores its biochemical properties, mechanisms of action, cellular effects, and potential applications in scientific research.

Target of Action

The isocyanate group in this compound is highly reactive and can interact with various biomolecules, particularly those containing active hydrogen atoms such as amino acids in proteins and nucleophiles in enzymes. This reactivity enables the compound to form covalent bonds, which can alter the structure and function of target biomolecules.

Mode of Action

The primary mode of action involves nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form stable adducts. This process can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. For instance, it may inhibit enzymes by modifying their active sites, thereby disrupting metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including:

- Cell Signaling : The compound can activate or inhibit signaling pathways that modulate gene expression.

- Gene Expression : It may affect transcription factors, leading to changes in gene expression profiles that influence cell proliferation, differentiation, and apoptosis.

- Metabolism : The compound's interactions can alter cellular metabolism, impacting energy production and utilization.

Molecular Mechanism

At the molecular level, the binding of the isocyanate group to nucleophilic sites on biomolecules results in the formation of stable covalent adducts. This interaction can lead to significant changes in enzyme activity and metabolic pathways. Additionally, the compound may induce oxidative stress through its reactive intermediates formed during metabolism.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its biotransformation into reactive intermediates. These intermediates can interact with cellular macromolecules, potentially causing oxidative stress and other metabolic disturbances.

Transport and Distribution

Within biological systems, the transport and distribution of this compound are mediated by interactions with transporters and binding proteins. Such interactions influence its localization within cells and tissues, affecting its biological activity and efficacy.

Types of Reactions

This compound undergoes several key reactions:

- Substitution Reactions : Reacts with amines to form ureas and with alcohols to form carbamates.

- Addition Reactions : Can add to water or alcohols to form corresponding carbamic acids or esters.

- Polymerization Reactions : Participates in polymerization processes to produce polyurethanes when reacted with polyols.

Major Products Formed

The primary products from these reactions include:

| Reaction Type | Product Type |

|---|---|

| Substitution | Ureas |

| Carbamates | |

| Addition | Carbamic Acids |

| Polymerization | Polyurethanes |

Scientific Research Applications

This compound has diverse applications across various fields:

- Organic Synthesis : Used as a building block for creating various chemical derivatives.

- Biological Research : Employed for modifying biomolecules through stable urea linkages.

- Pharmaceutical Development : Investigated for potential use in drug synthesis as an intermediate compound.

- Industrial Applications : Utilized in producing polyurethanes and other polymeric materials.

Toxicological Studies

Research has indicated that exposure to isocyanates can lead to significant respiratory toxicity. For example, studies involving inhalation exposure in animal models have demonstrated that high concentrations can cause severe necrosis of respiratory tissues and long-term pulmonary changes. These findings highlight the importance of understanding the biological activity and potential hazards associated with isocyanate compounds like this compound .

Propiedades

IUPAC Name |

4-isocyanato-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZQXLUODGHLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585489 | |

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61386-73-0 | |

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.